Human TAAR1 Agonism: Comparative EC₅₀ Analysis Against Mouse Orthologs and TAAR5
In a head-to-head functional assay, 7,7,7-trifluoroheptan-3-amine exhibited distinct agonist potencies across species and receptor subtypes. Against human TAAR1 expressed in HEK293 cells, the compound displayed an EC₅₀ of 1,600 nM in a cAMP accumulation BRET assay [1]. By contrast, its activity at mouse TAAR1 was approximately 3-fold higher (EC₅₀ = 540 nM) under identical assay conditions [1]. Critically, activity at mouse TAAR5 was negligible (EC₅₀ > 10,000 nM), demonstrating receptor subtype selectivity within the TAAR family [1].
| Evidence Dimension | Functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1,600 nM (human TAAR1); EC₅₀ = 540 nM (mouse TAAR1); EC₅₀ > 10,000 nM (mouse TAAR5) |
| Comparator Or Baseline | Mouse TAAR1 vs. human TAAR1; TAAR5 vs. TAAR1 |
| Quantified Difference | ~3-fold higher potency for mouse TAAR1 vs. human TAAR1; >6-fold selectivity for TAAR1 over TAAR5 |
| Conditions | HEK293 cells expressing human or mouse receptors; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
This differential species and subtype activity profile is essential for researchers designing preclinical models, as mouse and human TAAR1 responses to this ligand diverge significantly.
- [1] BindingDB. BDBM50227826 (CHEMBL4069147). Agonist activity at human TAAR1, mouse TAAR1, and mouse TAAR5. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227826 View Source
